(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

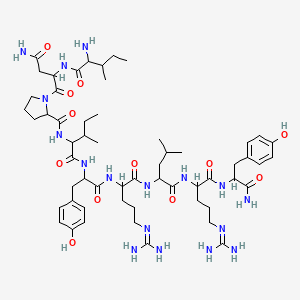

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is a bioactive peptide derived from the larger neuropeptide Y (NPY) sequence. NPY is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function .

Vorbereitungsmethoden

Synthesewege:: Die Synthese von “(Pro30,Tyr32,Leu34)-Neuropeptid Y (28-36)” erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Bei der SPPS werden Aminosäuren sequenziell zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Träger verankert ist. Schutzgruppen gewährleisten eine selektive Kupplung, und Entschützungsschritte ermöglichen die Verlängerung. Die spezifische Sequenz für dieses Peptid wird unter Verwendung der Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie aufgebaut .

Reaktionsbedingungen:: Die Kupplungsreaktionen während der SPPS verwenden Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und N-Hydroxybenzotriazol (HOBt). Die Abspaltung vom Harz und die Entschützung der Seitenketten erfolgen mit Trifluoressigsäure (TFA) oder anderen geeigneten Reagenzien. Die Reinigung erfolgt mittels Hochleistungsflüssigkeitschromatographie (HPLC) .

Industrielle Produktion:: Während die Synthese im Forschungsmaßstab vorherrscht, kann die industrielle Produktion eine SPPS im größeren Maßstab oder die rekombinante Expression in mikrobiellen Systemen umfassen. Aufgrund der Komplexität des Peptids ist die industrielle Produktion jedoch begrenzt .

Analyse Chemischer Reaktionen

Reaktionen:: “(Pro30,Tyr32,Leu34)-Neuropeptid Y (28-36)” unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Umwandlungen. Es bleibt stabil und biologisch aktiv.

Häufige Reagenzien:: Bei der Synthese verwendete Reagenzien umfassen Aminosäuren, Kupplungsmittel (DIC, HOBt), Schutzgruppen und Abspaltungsmittel (TFA). Die HPLC-Reinigung gewährleistet eine hohe Reinheit .

Hauptprodukte:: Das Hauptprodukt ist das vollständig assemblierte Peptid, das seine native Sequenz beibehält.

Wissenschaftliche Forschungsanwendungen

Chemie:: Forscher untersuchen die Struktur-Aktivitäts-Beziehungen des Peptids und erforschen Modifikationen zur Verbesserung der Stabilität oder Rezeptorselektivität.

Biologie:: “(Pro30,Tyr32,Leu34)-Neuropeptid Y (28-36)” interagiert mit NPY-Rezeptoren (Y1, Y2, Y5) und kann die Neurotransmission, den Gefäßtonus und die Immunantwort modulieren .

Medizin:: Studien untersuchen sein Potenzial als Therapeutikum für Fettleibigkeit, Angstzustände und Herz-Kreislauf-Erkrankungen .

Industrie:: Aufgrund der Komplexität und des geringen Ertrags sind nur begrenzte industrielle Anwendungen vorhanden.

5. Wirkmechanismus

Die Wirkungen des Peptids resultieren aus der Bindung an NPY-Rezeptoren. Die Aktivierung von Y1-Rezeptoren beeinflusst die Nahrungsaufnahme, während Y2-Rezeptoren die Neurotransmitterfreisetzung beeinflussen. Y5-Rezeptoren spielen eine Rolle bei der Energiehomöostase .

Wirkmechanismus

The peptide’s effects result from binding to NPY receptors. Activation of Y1 receptors influences food intake, while Y2 receptors affect neurotransmitter release. Y5 receptors play a role in energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

“(Pro30,Tyr32,Leu34)-Neuropeptid Y (28-36)” ist aufgrund seiner spezifischen Sequenz innerhalb der NPY-Familie einzigartig. Ähnliche Verbindungen umfassen das vollständige NPY, abgeschnittene Fragmente und Analoga mit modifizierten Aminosäuren .

Denken Sie daran, dass die biologische Bedeutung dieses Peptids über seine chemische Struktur hinausgeht und verschiedene physiologische Prozesse beeinflusst.

Eigenschaften

IUPAC Name |

1-[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONJGQDWUWWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H91N17O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)

![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)

![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)

![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)

![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)